molecular formula C22H23N3OS B11159059 [6-Isopropyl-2-(3-pyridyl)-4-quinolyl](1,4-thiazinan-4-yl)methanone

[6-Isopropyl-2-(3-pyridyl)-4-quinolyl](1,4-thiazinan-4-yl)methanone

Cat. No.: B11159059
M. Wt: 377.5 g/mol
InChI Key: SMPYWWFKRGOHOI-UHFFFAOYSA-N
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Description

6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone is a heterocyclic compound featuring a quinoline core substituted with an isopropyl group at position 6, a 3-pyridyl moiety at position 2, and a 1,4-thiazinan-4-yl group linked via a methanone bridge. This structure combines aromatic and saturated heterocycles, which may confer unique physicochemical and biological properties. The quinoline scaffold is known for its pharmacological relevance, while the thiazinan ring introduces sulfur-based electronic effects and conformational flexibility.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

(6-propan-2-yl-2-pyridin-3-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C22H23N3OS/c1-15(2)16-5-6-20-18(12-16)19(22(26)25-8-10-27-11-9-25)13-21(24-20)17-4-3-7-23-14-17/h3-7,12-15H,8-11H2,1-2H3

InChI Key

SMPYWWFKRGOHOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCSCC3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the quinoline and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between quinoline and pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone has potential applications as a therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone involves its interaction with molecular targets, such as enzymes or receptors. The quinoline and pyridine rings may facilitate binding to these targets, leading to modulation of their activity. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives with Heterocyclic Substituents

  • 2-Methyl-3-[(5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-1,4-dihydroquinolin-4-ones (): These derivatives replace the 3-pyridyl and thiazinan groups with a pyrazole-linked methyl group. The dihydroquinoline-4-one core may also limit aromatic conjugation compared to the fully aromatic quinoline in the target compound .
  • Bis[6-(2-aryl)pyridine Derivatives] ():
    Synthesized via α,β-unsaturated ketones and nitrile cyclization, these compounds feature dual pyridine rings. Unlike the target compound’s thiazinan moiety, these derivatives prioritize nitrogen-rich heterocycles, which may enhance hydrogen-bonding interactions in antimicrobial applications .

Methanone-Linked Thiazinan Derivatives

  • (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone (): This analog shares the thiazinan-methanone motif but replaces the quinoline-pyridyl system with a chlorophenyl group. The chloro substituent increases lipophilicity (logP ~3.2 estimated) compared to the target compound’s polar pyridyl group. The molecular weight (241.73 g/mol) is lower, suggesting differences in bioavailability .
  • 2-Nitro-5-(1,4-thiazinan-4-yl)phenol (): Here, the thiazinan group is attached to a nitrophenol ring. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating isopropyl and pyridyl groups in the target compound. This structural difference may influence acidity (pKa ~7–8 for nitrophenol) and redox activity .

Ethyl Benzoate Derivatives with Heteroaromatic Moieties ():

Compounds like I-6230 (pyridazin-3-yl) and I-6373 (3-methylisoxazol-5-yl) feature ester linkages instead of methanone bridges. The ester group increases hydrophilicity, while the pyridazine or isoxazole rings offer distinct electronic profiles.

Structural and Functional Analysis

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Heterocyclic Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Quinoline + thiazinan 3-Pyridyl, isopropyl ~393.5 (estimated) High aromaticity, moderate logP
(2-Chlorophenyl)(thiazinan)methanone Phenyl + thiazinan Chlorophenyl 241.73 High lipophilicity
2-Nitro-5-(thiazinan)phenol Nitrophenol + thiazinan Nitro group 240.28 Acidic, redox-active
I-6230 (Ethyl benzoate derivative) Ethyl benzoate Pyridazin-3-yl ~327.3 (estimated) Ester-linked, polar

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s complex substituents (isopropyl, pyridyl, thiazinan) require multi-step synthesis, contrasting with simpler routes for ’s chlorophenyl analog.
  • Biological Screening: No direct antimicrobial or kinase data is available for the target compound. Future studies should prioritize assays aligned with and ’s findings.
  • Thiazinan’s Role : The sulfur atom in thiazinan may enhance metabolic stability compared to morpholine analogs, a hypothesis supported by ’s stability data.

Biological Activity

6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone, a compound with the CAS number 1144463-09-1, has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with isopropyl and pyridyl groups, along with a thiazinan moiety. The molecular formula is C22H23N3OSC_{22}H_{23}N_{3}OS, with a molecular weight of approximately 373.50 g/mol.

Research indicates that compounds similar to 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone exhibit various biological activities through multiple mechanisms:

  • Inhibition of Protein Kinases : Similar quinoline derivatives have been shown to inhibit specific protein kinases involved in cancer progression. For instance, they target the IGF-1 receptor (IGF1R), which is crucial in tumor growth and survival pathways .
  • Antimicrobial Activity : Studies have demonstrated that related compounds possess antimicrobial properties against various pathogens. Their efficacy against resistant strains has made them candidates for further development in treating infections .
  • Cholinesterase Inhibition : Some derivatives have shown potential as cholinesterase inhibitors, which are valuable in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data Table

Activity Type Compound IC50 Value Reference
Protein Kinase Inhibition6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanoneTBD
Antimicrobial (Candida)Compound B105 µg/mL
Cholinesterase InhibitionVarious Quinoline Derivatives2.05 µM (AChE)

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar quinoline derivatives against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of related thiazine derivatives against resistant bacterial strains. The findings revealed that these compounds exhibited potent activity against strains resistant to conventional antibiotics, suggesting their potential as new therapeutic agents.

Research Findings

Recent research highlights the promising biological activities of 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone and its derivatives:

  • Cytotoxicity : Compounds were tested for cytotoxic effects on human cancer cell lines, showing significant growth inhibition.
  • Molecular Docking Studies : Computational studies indicated favorable binding interactions with target proteins involved in disease pathways.
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies suggest favorable pharmacokinetic profiles for these compounds, indicating their potential as drug candidates.

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